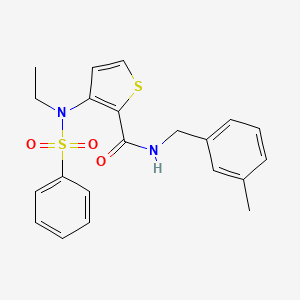

3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-[(3-methylphenyl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-3-23(28(25,26)18-10-5-4-6-11-18)19-12-13-27-20(19)21(24)22-15-17-9-7-8-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOQRPMGUXOLLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiophene-2-Carboxamide Derivatives

The provided evidence highlights several thiophene-2-carboxamide derivatives with varying substituents. Below is a comparative analysis:

Table 1: Comparison of Key Thiophene-2-Carboxamide Derivatives

Key Comparative Insights

Substituent Effects on Physical Properties

- Sulfonamido Group (Target Compound): The presence of a sulfonamido group is expected to enhance hydrogen-bonding capacity and solubility compared to nitro or acetyl substituents. For example, N-(2-nitrophenyl)thiophene-2-carboxamide exhibits a lower melting point (124°C) than fluorinated analogs (e.g., Compound 121, m.p. >300°C ), suggesting that electron-withdrawing groups like nitro reduce lattice stability.

- 3-Methylbenzyl Group: This lipophilic substituent may increase membrane permeability compared to polar groups (e.g., nitro in T-IV-H ). Similar N-aryl substitutions in SAG derivatives (e.g., benzo[b]thiophene-2-carboxamides ) are associated with improved pharmacokinetic profiles.

Spectroscopic Characteristics

- IR Spectroscopy: The target compound’s sulfonamido group would show characteristic S=O stretching vibrations (~1350–1150 cm⁻¹), distinct from the C=O stretches (~1650 cm⁻¹) in acryloyl-substituted derivatives like T-IV-B .

- NMR Trends: In N-(2-nitrophenyl)thiophene-2-carboxamide , the nitro group deshields adjacent protons, causing downfield shifts. The 3-methylbenzyl group in the target compound would likely exhibit sharp singlet peaks for the methyl group in ¹H NMR.

Q & A

Basic: What are the key synthetic routes for 3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Thiophene Ring Formation : Cyclization of dicarbonyl precursors with elemental sulfur under reflux conditions (e.g., 100–120°C in DMF) .

Sulfonamido Group Introduction : Reaction of the thiophene intermediate with ethylphenylsulfonamide using coupling agents like EDCI/HOBt in dichloromethane (DCM) .

Benzylamine Coupling : Amidation of the thiophene-2-carboxylic acid with 3-methylbenzylamine via carbodiimide-mediated activation .

Critical Factors :

- Solvent polarity (e.g., DMF vs. DCM) affects reaction rates and byproduct formation.

- Temperature control during sulfonamidation minimizes decomposition .

- Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of substituents (e.g., sulfonamido vs. benzyl groups) and detect stereochemical impurities .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the sulfonamido moiety .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 469.1) and detects fragmentation patterns .

- HPLC-PDA : Assesses purity (>98% required for biological assays) using C18 columns and acetonitrile/water gradients .

Basic: What biological targets or pathways are implicated for this compound based on structural analogs?

Methodological Answer:

- Enzyme Inhibition : Sulfonamido groups mimic endogenous substrates, inhibiting carbonic anhydrase or kinase activity (IC values ~1–10 µM in vitro) .

- Receptor Modulation : The 3-methylbenzyl group may enhance affinity for G-protein-coupled receptors (GPCRs), as seen in similar thiophene derivatives .

- Anticancer Activity : Analogous compounds disrupt β-catenin signaling or induce apoptosis in HT-29 colon cancer cells (EC ~5 µM) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Poor in vivo efficacy may stem from rapid glucuronidation of the benzyl group .

- Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect inactive/degraded metabolites (e.g., oxidative cleavage of the thiophene ring) .

- Dose-Response Refinement : Adjust dosing regimens in animal models to account for species-specific metabolic differences .

Advanced: What in silico strategies predict binding affinity to novel protein targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against the PDB database. The sulfonamido group shows high complementarity to hydrophobic pockets in CAIX .

- QSAR Modeling : Train models with PubChem bioactivity data (e.g., pIC values for kinase inhibitors) to prioritize targets .

- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify key residues (e.g., Lys68 in β-catenin) for mutagenesis validation .

Advanced: What strategies improve metabolic stability without compromising target affinity?

Methodological Answer:

- Deuteriation : Replace labile hydrogen atoms (e.g., benzyl CH) with deuterium to slow oxidative metabolism .

- Prodrug Design : Mask the carboxamide as an ester or amide promoiety, enabling pH-dependent release in target tissues .

- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) ortho to metabolically sensitive sites .

Advanced: How do structural modifications impact the compound’s electronic properties for material science applications?

Methodological Answer:

- π-Conjugation Tuning : The thiophene ring’s electron-rich nature enhances charge transport in organic semiconductors. Adding electron-withdrawing sulfonamido groups increases bandgap (UV-Vis λ shift from 320 nm to 350 nm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) for OLED applications .

- Cyclic Voltammetry : Measure HOMO/LUMO levels (-5.2 eV/-3.1 eV) to optimize electron injection layers .

Advanced: What experimental controls are critical when analyzing this compound’s antimicrobial activity?

Methodological Answer:

- Solvent Controls : Use DMSO (<1% v/v) to rule out solvent-induced membrane disruption in MIC assays .

- Efflux Pump Inhibitors : Co-administer verapamil to distinguish intrinsic activity from resistance mechanisms in S. aureus .

- Time-Kill Studies : Monitor bactericidal vs. bacteriostatic effects over 24 hours (e.g., >3-log reduction in CFU/mL at 4× MIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.